N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 100254-21-5
VCID: VC0035451
InChI: InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H
SMILES: CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl
Molecular Formula: C12H17ClN2O3
Molecular Weight: 272.729

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride

CAS No.: 100254-21-5

Cat. No.: VC0035451

Molecular Formula: C12H17ClN2O3

Molecular Weight: 272.729

* For research use only. Not for human or veterinary use.

N-2,3-dihydro-1,4-benzodioxin-6-yl-2-(ethylamino)acetamide hydrochloride - 100254-21-5

Specification

CAS No. 100254-21-5
Molecular Formula C12H17ClN2O3
Molecular Weight 272.729
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C12H16N2O3.ClH/c1-2-13-8-12(15)14-9-3-4-10-11(7-9)17-6-5-16-10;/h3-4,7,13H,2,5-6,8H2,1H3,(H,14,15);1H
Standard InChI Key PTMMYHGFROTKLS-UHFFFAOYSA-N
SMILES CCNCC(=O)NC1=CC2=C(C=C1)OCCO2.Cl

Introduction

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step organic reactions. For instance, N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives can be prepared by reacting the benzodioxin amine with appropriate reagents under controlled conditions.

Synthesis Steps:

  • Starting Materials: 2,3-Dihydro-1,4-benzodioxin-6-amine and ethylaminoacetamide or related precursors.

  • Reaction Conditions: Typically involves a coupling reaction in a polar solvent with a base.

  • Purification: Techniques like column chromatography are used to isolate the product.

Biological Activity and Potential Applications

Compounds with benzodioxin moieties are explored for various biological activities, including anticancer, anti-diabetic, and neuroprotective effects. The ethylaminoacetamide part may contribute to interactions with biological targets such as enzymes or receptors.

Potential ApplicationMechanism
AnticancerMay inhibit cell proliferation or induce apoptosis.
Anti-diabeticCould act as an α-glucosidase inhibitor.
NeuroprotectiveMight modulate neurotransmitter signaling pathways.

Analytical Techniques for Characterization

To fully characterize N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(ethylamino)acetamide hydrochloride, various analytical techniques are employed:

  • Infrared Spectroscopy (IR): Identifies functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms molecular weight and structure.

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